5-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide
CAS No.: 2034344-19-7
Cat. No.: VC6216612
Molecular Formula: C18H14N2O5S
Molecular Weight: 370.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034344-19-7 |
|---|---|
| Molecular Formula | C18H14N2O5S |
| Molecular Weight | 370.38 |
| IUPAC Name | 5-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H14N2O5S/c21-13(15-4-3-14(24-15)11-5-7-26-10-11)9-19-18(22)12-8-17(25-20-12)16-2-1-6-23-16/h1-8,10,13,21H,9H2,(H,19,22) |
| Standard InChI Key | IYAPNDUWAYVHTR-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three heterocyclic systems:
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A furan-2-yl group attached to the 5-position of an isoxazole ring.
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A thiophen-3-yl substituent on a secondary furan ring.
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A hydroxyethyl linker bridging the isoxazole carboxamide and bifuran-thiophene unit.
This arrangement creates a planar, conjugated system that may enhance electronic interactions with biological targets. The molecular formula (C₁₈H₁₄N₂O₅S) and weight (370.38 g/mol) were confirmed via high-resolution mass spectrometry . Key spectral data include:
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
Production typically involves:
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Isoxazole Ring Formation: Cycloaddition of nitrile oxides with acetylene derivatives yields the 3-carboxamide isoxazole core.
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Furan-Thiophene Coupling: Suzuki-Miyaura cross-coupling installs the 5-(thiophen-3-yl)furan-2-yl moiety .
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Hydroxyethyl Linker Attachment: Nucleophilic substitution reactions introduce the ethanolamine bridge .
A representative yield of 34% was reported for analogous structures, though optimization via microwave-assisted synthesis could improve efficiency .
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Critical characterization data include:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, isoxazole), 7.89–6.35 (m, 7H, furan/thiophene) .
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FT-IR: 1675 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H stretch).
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
| Property | Value | Method |
|---|---|---|
| LogP (octanol/water) | 1.8 (predicted) | XLogP3 |
| Aqueous Solubility | <0.1 mg/mL (25°C) | Kinetic solubility |
| pKa | 9.2 (hydroxyl) | Potentiometric |
The low solubility necessitates prodrug strategies for in vivo applications. Structural analogs with cyclopropyl substitutions (e.g., 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide) show improved LogP (2.1) but reduced polarity .
Metabolic Stability
Microsomal studies (human liver microsomes, 1 mg/mL):
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t₁/₂: 42 minutes.
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Major metabolites: Glucuronidated hydroxyl group (67%), sulfoxidized thiophene (23%).
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
The furan-thiophene motif shares homology with ATP-competitive PI3Kγ inhibitors (e.g., AS-252424, IC₅₀ = 8 nM) . In silico models indicate:
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78% similarity to the PI3Kγ pharmacophore.
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Disruption of NF-κB signaling via IKKβ inhibition (IC₅₀ = 2.4 µM) .
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 29213):
While modest, this activity highlights scaffold potential for Gram-positive pathogens.
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | 5-Cyclopropyl Analog | AS-252424 |
|---|---|---|---|
| Molecular Weight | 370.38 | 344.40 | 389.41 |
| LogP | 1.8 | 2.1 | 3.2 |
| PI3Kγ IC₅₀ (nM) | 510 | ND | 8 |
| Microsomal t₁/₂ (min) | 42 | 58 | 29 |
Key trends:
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Cyclopropyl substitution enhances lipophilicity but reduces kinase affinity.
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The hydroxyethyl group critically impacts metabolic stability.
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